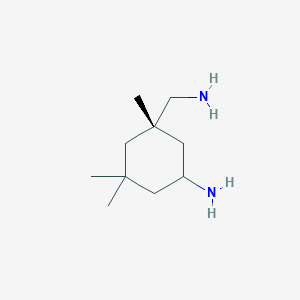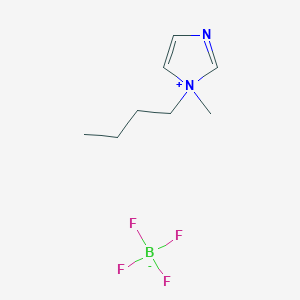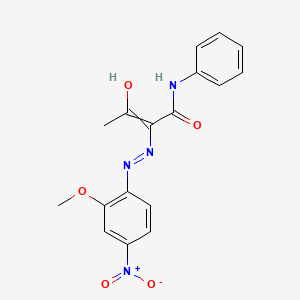
C.I.Pigment Yellow 74 (C.I.11741)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Pigment Yellow 74 is an organic pigment known for its bright yellow color. It is a monoazo pigment, which means it contains a single azo group (-N=N-) linking two aromatic rings. This pigment is widely used in various applications due to its excellent color strength, good dispersion, and resistance properties .
Vorbereitungsmethoden
C.I. Pigment Yellow 74 is synthesized through a diazotization reaction followed by coupling. The process involves the following steps :
Diazotization: The diazonium salt of 5-nitro-2-aminoanisole is prepared by reacting it with sodium nitrite in an acidic medium.
Coupling: The diazonium salt is then coupled with acetoacetic-2-anisidide to form the pigment. The reaction mixture is heated to 70°C and filtered to obtain the transparent form of the pigment. For the opaque form, the mixture is boiled for an hour before filtering.
Industrial production methods involve optimizing these reaction conditions to ensure high yield and quality of the pigment .
Analyse Chemischer Reaktionen
C.I. Pigment Yellow 74 undergoes various chemical reactions, including :
Oxidation: The azo group can be oxidized under certain conditions, leading to the formation of different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
C.I. Pigment Yellow 74 has a wide range of scientific research applications :
Chemistry: It is used as a standard pigment in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Biology: The pigment is used in biological staining and labeling due to its bright color and stability.
Medicine: It is used in the development of diagnostic tools and imaging agents.
Industry: The pigment is widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of C.I. Pigment Yellow 74 involves its interaction with light and other molecules . The azo group in the pigment absorbs light in the visible spectrum, leading to its bright yellow color. The pigment’s stability and resistance properties are due to the strong intramolecular hydrogen bonding and the presence of stable aromatic rings .
Vergleich Mit ähnlichen Verbindungen
C.I. Pigment Yellow 74 is unique among yellow pigments due to its specific chemical structure and properties . Similar compounds include:
C.I. Pigment Yellow 12: Another monoazo pigment with a greener tint compared to C.I. Pigment Yellow 74.
C.I. Pigment Yellow 13: Known for its excellent lightfastness and heat stability.
C.I. Pigment Yellow 14: Similar to C.I. Pigment Yellow 13 but with slightly different shade and properties.
C.I. Pigment Yellow 74 stands out due to its reddish tint, high hiding power, and good resistance to various environmental factors .
Eigenschaften
Molekularformel |
C17H16N4O5 |
|---|---|
Molekulargewicht |
356.33 g/mol |
IUPAC-Name |
3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-14-9-8-13(21(24)25)10-15(14)26-2/h3-10,22H,1-2H3,(H,18,23) |
InChI-Schlüssel |
RNNXIGUBMMBWKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
![(8R)-2-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B14784599.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14784604.png)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)
![2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
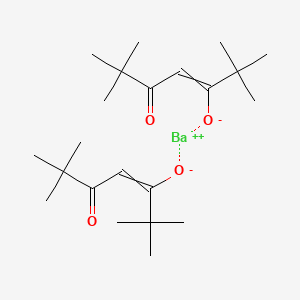
![potassium [(2Z)-but-2-en-1-yl]trifluoroboranuide](/img/structure/B14784621.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate](/img/structure/B14784623.png)
![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
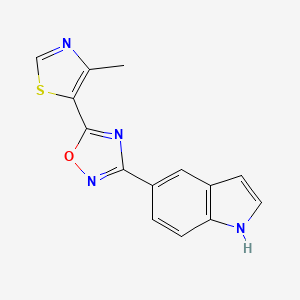
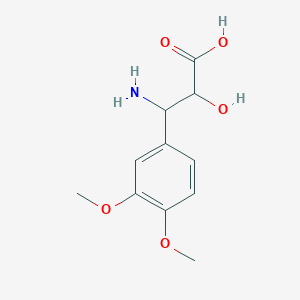
![1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
